![molecular formula C5H6N2O2 B025799 3-Aminopyridine-2,4-diol CAS No. 103792-82-1](/img/structure/B25799.png)
3-Aminopyridine-2,4-diol
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Overview
Description
3-Aminopyridine-2,4-diol is a chemical compound with the molecular formula C5H6N2O2 . It is a solid substance and is used in laboratory settings .
Molecular Structure Analysis
The InChI code for 3-Aminopyridine-2,4-diol is1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9)
. This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
3-Aminopyridine-2,4-diol is a solid substance . It has a molecular weight of 126.11 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Biological Activities
Aminopyridines, including 3-Aminopyridine-2,4-diol, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers .
Synthesis of Aminopyridine Derivatives
3-Aminopyridine-2,4-diol can be used in the synthesis of different types of aminopyridine derivatives . The study examines recent advances related to the efficient procedure for synthesizing these derivatives .
Coordination with Metals
3-Aminopyridine-2,4-diol can coordinate with metals . This property is useful in the synthesis of metal complex-based drugs, which are widely used as therapeutic compounds to treat several human diseases .
Antimicrobial Applications
Some 3-Aminopyridine transition metal complexes have been synthesized and their antibacterial activities were studied . These complexes showed promising results in in-vitro cytotoxic activity in human lung cancer cell lines .
Cytotoxic Activities
Some complexes of 3-Aminopyridine-2,4-diol were tested for their in-vitro cytotoxic activity in human lung cancer cell lines . The coordination to Co2+ increased the cytotoxicity while the Ni2+ complexes show reduced cytotoxic activity compared to the metal-free 3-aminopyridine .
Molecular Orbital Calculation
Molecular modeling calculations were performed on some 3-Aminopyridine transition metal complexes . The quantum mechanical and chemical reactivity parameters such as chemical hardness, chemical potential, electro-negativity, electrophilicity index, and Homo-Lumo energy gap were obtained theoretically .
Safety and Hazards
3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .
Pharmacokinetics
Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .
Result of Action
The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .
Action Environment
The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .
properties
IUPAC Name |
3-amino-4-hydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716280 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridine-2,4-diol | |
CAS RN |
103792-82-1 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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